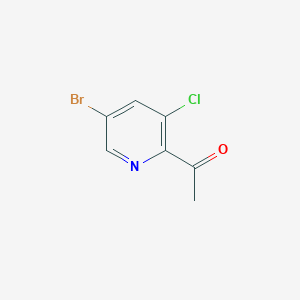

1-(5-BroMo-3-chloropyridin-2-yl)ethanone

概要

説明

1-(5-Bromo-3-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a halogenated heterocyclic compound, specifically a substituted pyridine derivative. This compound is typically a colorless to pale yellow liquid with a distinctive pungent odor. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce both bromine and chlorine atoms into target molecules .

準備方法

Synthetic Routes and Reaction Conditions

1-(5-Bromo-3-chloropyridin-2-yl)ethanone can be synthesized through a multi-step process involving the halogenation of pyridine derivatives. The general synthetic route involves:

Chlorination: The starting pyridine compound is first chlorinated to introduce the chlorine atom at the desired position.

Bromination: The chlorinated pyridine is then subjected to bromination to introduce the bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation and acylation reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

化学反応の分析

Halogen Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent chlorine and ketone groups. This reactivity is exploited in synthesizing pyrazole and thiazole derivatives.

Ketone Functional Group Transformations

The ethanone group participates in nucleophilic additions and reductions, enabling further derivatization.

Reduction to Alcohol

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, 1-(5-bromo-3-chloropyridin-2-yl)ethanol, with >90% efficiency.

Condensation Reactions

The ketone reacts with hydroxylamine to form an oxime intermediate, a precursor for heterocyclic compounds like isoxazoles.

Oxidation Reactions

Oxidation of intermediates derived from this compound is critical in synthesizing bioactive molecules. For example:

-

Cyclaniliprole Synthesis : Oxidation of 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate in acetonitrile yields the pyrazole carboxylate intermediate (75–80% yield) .

| Oxidizing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K₂S₂O₈ (1.5 eq) | Acetonitrile | 65°C | 78% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reaction with arylboronic acids forms biaryl derivatives, useful in drug discovery.

-

Buchwald-Hartwig Amination : Substitution with amines produces aminopyridine derivatives, enhancing biological activity.

Cyclization Pathways

1-(5-Bromo-3-chloropyridin-2-yl)ethanone serves as a precursor in cyclization reactions to form fused heterocycles:

-

Thiazole Formation : Reaction with thioamides in DMF at 100°C yields thiazole-containing insecticides (e.g., compound 7g with LC₅₀ = 5.32 mg/L against Plutella xylostella).

| Cyclization Partner | Conditions | Product Activity (LC₅₀) | Source |

|---|---|---|---|

| Thioamide | DMF, 100°C, 12h | 5.32 mg/L (insecticidal) |

Comparative Reactivity of Halogens

The bromine at position 5 is more reactive than the chlorine at position 3 due to lower bond dissociation energy and enhanced leaving-group ability. This selectivity enables sequential functionalization:

-

Bromine substitution (e.g., with amines or alkoxides).

-

Chlorine substitution under harsher conditions (e.g., Ullmann coupling with Cu catalysts).

科学的研究の応用

Medicinal Chemistry

Drug Development :

1-(5-Bromo-3-chloropyridin-2-yl)ethanone serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics contribute to the development of drugs targeting central nervous system disorders and exhibit potential antiviral properties. The bromine and chlorine substituents enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design .

Biological Activity :

Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially acting as protective agents in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that related compounds can inhibit β-secretase activity and reduce amyloid aggregation, highlighting their therapeutic potential .

Pest Control

Agricultural Applications :

The compound has been explored as a component in novel pest control agents, particularly against pathogenic bacteria and nematodes. Its effectiveness against resistant pests makes it a promising candidate for sustainable agricultural practices .

Environmental Impact :

Research shows that pest control agents derived from this compound exhibit low toxicity to non-target organisms, making them environmentally friendly alternatives to traditional pesticides .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives similar to this compound. Results indicated that these compounds could mitigate oxidative stress-induced cytotoxicity in neuronal cells, suggesting their potential use in treating neurodegenerative diseases.

Case Study 2: Pesticidal Activity

In agricultural research, formulations containing this compound demonstrated significant efficacy against nematodes and fungi while maintaining low toxicity to beneficial insects. This study emphasizes the compound's role in developing safer pest control strategies for sustainable agriculture .

作用機序

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanone involves its ability to interact with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

類似化合物との比較

Similar Compounds

- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone

- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

- 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Uniqueness

1-(5-Bromo-3-chloropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

生物活性

1-(5-Bromo-3-chloropyridin-2-yl)ethanone, a compound with the molecular formula CHBrClNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : CHBrClNO

- CAS Number : 1256808-29-3

- Purity : Typically around 95.67% as per HPLC analysis .

Synthesis

The synthesis of this compound involves multiple steps that can include the bromination and chlorination of pyridine derivatives. The compound is often synthesized using methods that ensure high yield and purity, making it suitable for biological evaluations .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that pyridine derivatives can demonstrate moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 μg/mL .

Insecticidal Activity

A series of studies have explored the insecticidal properties of pyridine derivatives, including those containing the this compound structure. These compounds have been reported to possess low toxicity while maintaining high insecticidal activity against various pests, suggesting their potential as environmentally friendly insecticides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For example, substituents on the pyridine ring can significantly affect potency and selectivity against specific biological targets. A detailed SAR study indicated that electron-withdrawing groups enhance activity, while bulky groups may reduce it .

Study 1: Antichlamydial Activity

In a recent study focused on antichlamydial activity, several pyridine-based compounds were evaluated for their efficacy against Chlamydia trachomatis. Compounds similar to this compound exhibited varying degrees of inhibition, with some derivatives showing activity comparable to established antibiotics .

Study 2: Antiparasitic Activity

Another significant study investigated the antiparasitic effects of pyridine derivatives against Plasmodium falciparum. The results demonstrated that certain modifications to the pyridine scaffold could lead to enhanced potency (EC) values in the low nanomolar range, indicating a promising avenue for developing new antimalarial agents .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that compounds in this class exhibit moderate clearance rates and volumes of distribution across various species, which is essential for predicting human pharmacokinetics .

| Parameter | Mouse | Rat | Human Prediction |

|---|---|---|---|

| Clearance (L/h/kg) | 1.87 | 1.54 | ∼0.88 |

| Volume of Distribution (L/kg) | 1.08 | 1.53 | ∼0.85 |

| Bioavailability (%) | 54 | 88 | ∼70 |

| Half-life (h) | 0.55 | 0.97 | ∼0.70 |

特性

IUPAC Name |

1-(5-bromo-3-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJJYMNRQWXZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256808-29-3 | |

| Record name | 1-(5-bromo-3-chloropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。